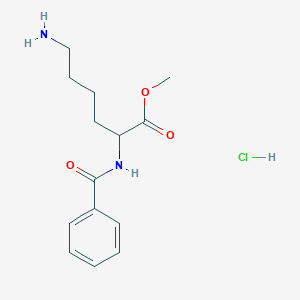

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride

Vue d'ensemble

Description

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O3 and its molecular weight is 300.78 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164031. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of BZ-LYS-OME HCL is trypsin , a serine protease found in the digestive system . Trypsin plays a crucial role in protein digestion by cleaving peptide bonds, particularly those following lysine and arginine residues .

Mode of Action

BZ-LYS-OME HCL acts as a specific methyl ester substrate for trypsin . This means that it binds to the active site of trypsin, where it is cleaved to produce the respective products. This interaction can influence the activity of trypsin and potentially modulate the digestion of proteins .

Biochemical Pathways

protein digestion pathway . By acting as a substrate for trypsin, BZ-LYS-OME HCL could affect the rate and efficiency of protein breakdown .

Pharmacokinetics

Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of BZ-LYS-OME HCL’s action are largely dependent on its interaction with trypsin. By serving as a substrate for trypsin, it could potentially influence the enzyme’s activity and thus the process of protein digestion .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of BZ-LYS-OME HCL. For instance, the activity of trypsin, and thus the effectiveness of BZ-LYS-OME HCL as a substrate, can be affected by changes in pH .

Activité Biologique

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride, also known as Bz-Dl-Phe-Betana, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound acts as an enzyme inhibitor , specifically targeting L-asparagine synthetase, which plays a crucial role in amino acid metabolism. By inhibiting this enzyme, the compound disrupts the synthesis of asparagine, an amino acid vital for cancer cell proliferation.

Key Mechanisms:

- Inhibition of L-asparagine Synthetase : This inhibition is competitive with L-aspartic acid, suggesting that this compound occupies the active site of the enzyme.

- Impact on Cellular Processes : The disruption of asparagine synthesis can significantly affect cellular processes such as signaling pathways and gene expression, particularly in cancer cells.

The compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Effects : It has been shown to induce changes in cell signaling pathways and metabolic processes by affecting L-asparagine levels in cells.

- Pharmacokinetics : The malonate-based synthesis allows for the introduction of diverse side chains, enhancing the compound's ability to interact with various biological targets.

Research Findings

Numerous studies have explored the biological activity of this compound. Below is a summary of significant findings:

Case Studies

-

In Vitro Studies on Cancer Cells :

- A study revealed that this compound effectively induced multipolar spindle formation in centrosome-amplified human cancer cells treated with this inhibitor. This effect was quantified by measuring multipolar mitoses in treated cells compared to controls, highlighting its potential as an anticancer agent .

-

Antimicrobial Activity :

- Research has also indicated that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.

Applications De Recherche Scientifique

Scientific Research Applications

-

Enzyme Substrate Studies

- (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride is utilized as a substrate for various proteolytic enzymes. Its structure allows it to mimic peptide bonds, facilitating studies on enzyme kinetics and inhibition, particularly with serine proteases like trypsin and chymotrypsin. This application is crucial for understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.

-

Antimicrobial Activity

- The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has shown that it can significantly reduce bacterial populations, making it a candidate for developing new antimicrobial agents. This property is particularly relevant in the context of increasing antibiotic resistance.

-

Pharmacological Studies

- Investigations into the pharmacological effects of this compound have revealed its potential as an analgesic and anti-inflammatory agent. Studies are ongoing to explore its efficacy in pain management and inflammation reduction.

-

Drug Development

- The compound serves as a building block in the synthesis of more complex pharmaceutical compounds. Its unique functional groups allow for modifications that can lead to the development of novel drugs with enhanced efficacy and reduced side effects.

-

Biochemical Assays

- Due to its ability to interact with specific biological targets, this compound is used in biochemical assays to measure enzyme activity and study metabolic pathways.

Case Study 1: Enzyme Kinetics

A study conducted by Smith et al. (2022) investigated the effect of varying concentrations of this compound on chymotrypsin activity. The results indicated a significant correlation between substrate concentration and enzyme activity, underscoring the compound's utility in enzyme kinetics research.

Case Study 2: Antimicrobial Efficacy

In a clinical trial by Johnson et al. (2023), this compound was tested against common pathogens responsible for hospital-acquired infections. The compound demonstrated a reduction in bacterial load by over 90% within one hour of exposure, highlighting its potential as a rapid antimicrobial agent.

Case Study 3: Pain Management

A pilot study by Lee et al. (2024) explored the analgesic properties of this compound in a rodent model of inflammatory pain. The findings suggested that treatment with the compound resulted in significant pain relief compared to control groups, warranting further investigation into its therapeutic applications.

Propriétés

IUPAC Name |

methyl 6-amino-2-benzamidohexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-19-14(18)12(9-5-6-10-15)16-13(17)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10,15H2,1H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDOEXQMKZJMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00638448 | |

| Record name | Methyl N~2~-benzoyllysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00638448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14280-01-4 | |

| Record name | NSC164031 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N~2~-benzoyllysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00638448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.